molecular formula C11H8ClN5 B1426186 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1207827-22-2

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1426186
M. Wt: 245.67 g/mol
InChI Key: PPIUINKGHRTHEI-UHFFFAOYSA-N
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Description

“4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the formula C16H14ClFN4O2 . It is a white solid .


Synthesis Analysis

The synthesis of this compound involves several steps. One process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C). Then, Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) are admixed to form 2,6-dichloro-5-fluoro-N-((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E). Finally, Compound E and a second base are admixed to form a product mixture comprising the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with chlorine, fluorine, nitrogen, and oxygen atoms attached to a pyrimidine ring . The exact structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a white solid . Its exact physical and chemical properties, such as melting point and solubility, are not well-documented.

Scientific Research Applications

Chemical Synthesis and Intermediates

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine and its derivatives have been synthesized and studied extensively due to their structural significance and potential pharmacological properties. Ogurtsov & Rakitin (2021) detailed the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its role as an intermediate for various disubstituted derivatives, potentially useful in pharmacology (Ogurtsov & Rakitin, 2021). Similarly, the nucleophilic substitution of this compound has been shown to produce functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, indicating its significance in synthetic organic chemistry (Ogurtsov & Rakitin, 2021).

Potential Pharmacological Activities

Several studies have focused on the potential pharmacological properties of this compound's derivatives. For instance, Wang et al. (2018) explored the synthesis of a compound for potential use as a PET imaging agent for the IRAK4 enzyme in neuroinflammation (Wang et al., 2018). El-Essawy (2010) synthesized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, exploring their use in the preparation of Tetraheterocyclic Systems, which might hold significance in medicinal chemistry (El-Essawy, 2010).

Antiproliferative Properties

Some derivatives have been studied for their antiproliferative activities. Poręba et al. (2006) reported the synthesis of new 2-, 3- or 4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, which showed weak cytotoxic activity against certain cancer cell lines (Poręba et al., 2006). Additionally, a study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with reported anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer treatment (Rahmouni et al., 2016).

Antiviral and Antimicrobial Activities

Bernardino et al. (2007) synthesized derivatives that exhibited antiviral activity against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral therapy (Bernardino et al., 2007). Moreover, El-sayed et al. (2017) investigated pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial activities, with some compounds showing significant effects, suggesting their utility in addressing microbial infections (El-sayed et al., 2017).

Future Directions

The future research directions for this compound could include further investigation of its biological activity, as well as exploration of its potential uses in medicine and agriculture . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIUINKGHRTHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Synthesis routes and methods

Procedure details

Phosphoryl trichloride (7.59 mL, 79.2 mmol) was added to 1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one (Intermediate M2) (900 mg, 3.96 mmol) and the resulting suspension was stirred at 100° C. for 24 hours during which a solution formed. This was evaporated, triturated with ether (3×10 mL) and dried in vacuo. The resulting solid was suspended in DCM (50 mL) and stirred with 10 g of polymer supported carbonate for 2 hours. The mixture was filtered and evaporated to afford 4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[5,4-d]pyrimidine (700 mg, 72%). 1H NMR (400 MHz, DMSO-d6) δ 2.25 (3H, s), 7.62 (1H, d), 8.64 (1H, d), 8.74 (1H, s), 8.83 (1H, s), 8.94 (1H, s); m/z (ESI+) (M+H)+=246; HPLC tR=1.22 min.
Quantity
7.59 mL
Type
reactant
Reaction Step One
Name
1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one
Quantity
900 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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